molecular formula C24H19ClFNO3S B2760740 (4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114656-84-6

(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Numéro de catalogue: B2760740
Numéro CAS: 1114656-84-6
Poids moléculaire: 455.93
Clé InChI: JEEMGPIVBWLCJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazin-1,1-dioxide core. Key structural features include:

  • Core: A sulfone-functionalized benzothiazine ring (1,1-dioxido-4H-1,4-benzothiazin-2-yl).
  • Substituents: Position 4: 4-(4-isopropylphenyl) group. Position 6: Fluoro substituent on the benzene ring. Methanone group: Attached to a 4-chlorophenyl moiety at position 2.

Propriétés

IUPAC Name

(4-chlorophenyl)-[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO3S/c1-15(2)16-5-10-20(11-6-16)27-14-23(24(28)17-3-7-18(25)8-4-17)31(29,30)22-12-9-19(26)13-21(22)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEMGPIVBWLCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiazine family and features a complex structure characterized by multiple functional groups. The presence of halogen atoms (chlorine and fluorine) and a dioxido group contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds similar to benzothiazines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazine can inhibit various bacterial strains, suggesting that the target compound may also possess similar activity. The halogen substitutions are believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Specifically, halogenated compounds have been documented to interact with DNA and proteins involved in cancer cell proliferation. In vitro studies on related benzothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells . The mechanism is thought to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

Enzyme inhibition studies reveal that benzothiazine derivatives can act as inhibitors of key enzymes involved in inflammatory processes. For example, certain compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators . This suggests that the target compound may also possess anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzothiazine derivatives, one compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This highlights the potential for developing new antimicrobial agents based on the structure of our target compound .

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis of several benzothiazine derivatives revealed that one derivative showed an IC50 value of 15 µM against MCF-7 cells. This indicates moderate cytotoxicity, suggesting that further structural modifications could enhance potency .

Data Tables

Biological Activity IC50/Effect Reference
Antimicrobial (S. aureus)MIC = 32 µg/mL
Cytotoxicity (MCF-7 cells)IC50 = 15 µM
COX InhibitionModerate Inhibition

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to benzothiazines exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of benzothiazine can inhibit various bacterial strains. The halogen substitutions enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazine derivatives, one compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, indicating potential for developing new antimicrobial agents based on this structure.

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Halogenated compounds have been documented to interact with DNA and proteins involved in cancer cell proliferation. In vitro studies on related benzothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity Against Cancer Cells
A comparative analysis revealed that one derivative showed an IC50 value of 15 µM against MCF-7 cells, indicating moderate cytotoxicity and suggesting that further structural modifications could enhance potency.

Enzyme Inhibition

Enzyme inhibition studies reveal that benzothiazine derivatives can act as inhibitors of key enzymes involved in inflammatory processes. Certain compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators. This suggests that the target compound may also possess anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound shares structural similarities with other benzothiazine derivatives, differing primarily in substituent patterns. Below is a detailed comparison based on available evidence (Table 1) and research findings.

Structural and Molecular Comparison

Table 1: Structural Features and Molecular Data of Target Compound and Analogs

Compound Name Core Structure R1 (Position 4) R2 (Position 6) Methanone Group Molecular Formula* Molecular Weight (g/mol) Registry Number
Target Compound 4H-1,4-benzothiazin-1,1-dioxide 4-(4-isopropylphenyl) Fluoro 4-chlorophenyl C₂₅H₂₀ClFNO₃S 476.94 Not provided
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4H-1,4-benzothiazin-1,1-dioxide 4-(4-chlorophenyl) None Phenyl C₂₁H₁₅ClNO₃S 396.86 1114652-36-6
4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone 4H-1,4-benzothiazin-1,1-dioxide 4-(3-chloro-4-methylphenyl) Fluoro 4-ethoxyphenyl C₂₅H₂₀ClFNO₄S 504.94 PubChem entry (N/A)

*Molecular formulas derived from structural analysis.

Key Observations:

Substituent Effects: The 4-isopropylphenyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-chlorophenyl group in or the 3-chloro-4-methylphenyl group in . This may influence membrane permeability and pharmacokinetic properties. The 4-ethoxyphenyl methanone group in adds polarity, which could modulate solubility compared to the target’s 4-chlorophenyl group.

Synthetic Accessibility: Analogs like and are synthesized via nucleophilic substitution or coupling reactions involving α-halogenated ketones, as seen in similar procedures .

Research Implications

Drug Discovery : The target’s structural features make it a candidate for lead optimization in programs targeting inflammatory or oncological pathways.

SAR Exploration : Systematic substitution at positions 4 and 6 (e.g., introducing electron-donating groups or varying aryl moieties) could refine biological activity .

Synthetic Challenges : The incorporation of bulky substituents (e.g., isopropylphenyl) may require tailored reaction conditions to avoid steric hindrance during synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.